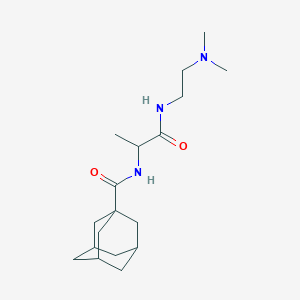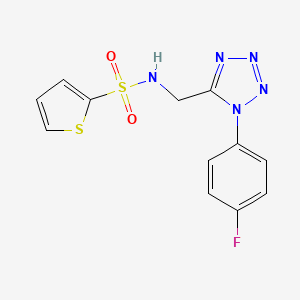
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is also known by other synonyms such as Fmoc-N-Me-Phe (4-Cl)-OH; N-Fmoc-N-methyl-4-chloro-L-phenylalanine .
Synthesis Analysis
The synthesis of this compound can be achieved from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The empirical formula is C20H21NO5 and the molecular weight is 355.38 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are subject to ongoing research . More detailed information about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación
Protecting Groups in Peptide Synthesis
The Fmoc group is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the protection of amino groups in a manner that is compatible with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other sensitive groups, highlighting its utility in the synthesis of complex peptides and nucleotides (Gioeli & Chattopadhyaya, 1982).
Fluorescence Probes and Sensors
Derivatives of this compound have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity. These probes can reliably distinguish between different ROS types, providing tools for biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).
Solid Phase Synthesis
In solid phase synthesis, derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid are used to facilitate the synthesis of structurally diverse molecules. This includes the creation of N-alkylhydroxamic acids, which are important in medicinal chemistry for their potential biological activities (Mellor & Chan, 1997).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . More detailed safety and hazard information can be found in the referenced papers .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO5/c1-20(27,18(21)22)16(17(24)25)23-19(26)28-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16,18,27H,10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCFRQXWYSDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

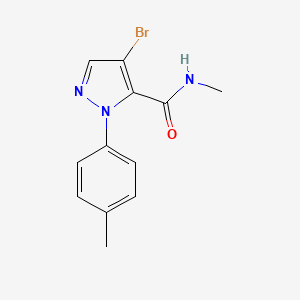

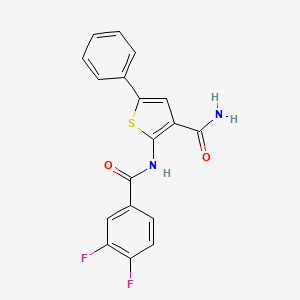
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)
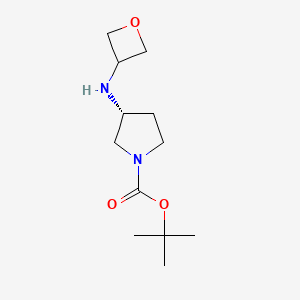
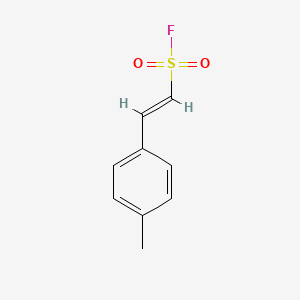
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
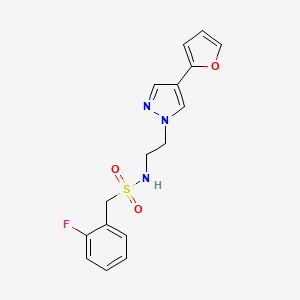
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
